

# Crystal Structure of 6-Methoxynicotinonitrile Derivatives: A Technical Guide

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## Compound of Interest

Compound Name: **6-Methoxynicotinonitrile**

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This technical guide provides an in-depth analysis of the crystal structures of several **6-methoxynicotinonitrile** derivatives, compounds of significant interest in medicinal chemistry due to their diverse biological activities. Nicotinonitrile derivatives are recognized for their potential as antitumor, antibacterial, and antiviral agents.<sup>[1]</sup> Understanding the three-dimensional atomic arrangement of these molecules through single-crystal X-ray diffraction is crucial for elucidating structure-activity relationships (SAR) and guiding rational drug design.

This guide presents a compilation of crystallographic data, detailed experimental protocols for structure determination, and visualizations of a key biological pathway and the experimental workflow, intended to serve as a valuable resource for researchers in the fields of crystallography, medicinal chemistry, and drug discovery.

## Data Presentation: Crystallographic Data of 6-Methoxynicotinonitrile Derivatives

The following tables summarize the key crystallographic data for three distinct **6-methoxynicotinonitrile** derivatives as determined by single-crystal X-ray diffraction.

Table 1: Crystal Data and Structure Refinement for 6-(4-Aminophenyl)-4-(4-ethoxyphenyl)-2-methoxynicotinonitrile

Parameter	Value[2]
Empirical Formula	C <sub>21</sub> H <sub>19</sub> N <sub>3</sub> O <sub>2</sub>
Formula Weight	345.39
Crystal System	Monoclinic
Space Group	P2 <sub>1</sub> /c
a (Å)	5.3924 (2)
b (Å)	16.5111 (5)
c (Å)	20.1415 (6)
β (°)	91.315 (2)
Volume (Å <sup>3</sup> )	1792.82 (10)
Z	4
Temperature (K)	298
Radiation	Mo Kα ( $\lambda = 0.71073 \text{ \AA}$ )
R-factor	0.052
wR-factor	0.159

Table 2: Crystal Data and Structure Refinement for 2-methoxy-4,6-diphenylnicotinonitrile

Parameter	Value[1]
Empirical Formula	C <sub>20</sub> H <sub>16</sub> N <sub>2</sub> O
Formula Weight	300.35
Crystal System	Orthorhombic
Space Group	P2 <sub>1</sub> 2 <sub>1</sub> 2 <sub>1</sub>
a (Å)	8.3561 (4)
b (Å)	11.8591 (6)
c (Å)	16.1412 (8)
Volume (Å <sup>3</sup> )	1599.31 (14)
Z	4
Temperature (K)	296
Radiation	Mo Kα ( $\lambda = 0.71073 \text{ \AA}$ )
R-factor	0.042
wR-factor	0.098

Table 3: Crystal Data and Structure Refinement for 6-(4-Aminophenyl)-2-methoxy-4-phenylnicotinonitrile

Parameter	Value[3]
Empirical Formula	C <sub>19</sub> H <sub>15</sub> N <sub>3</sub> O
Formula Weight	301.34
Crystal System	Monoclinic
Space Group	P2 <sub>1</sub> /c
a (Å)	12.0112 (9)
b (Å)	10.4215 (8)
c (Å)	12.7844 (9)
β (°)	100.252 (3)
Volume (Å <sup>3</sup> )	1575.1 (2)
Z	4
Temperature (K)	293
Radiation	Mo Kα ( $\lambda = 0.71073 \text{ \AA}$ )
R-factor	0.050
wR-factor	0.142

## Structural Insights

The crystal structures of these derivatives reveal key conformational features. In 6-(4-aminophenyl)-4-(4-ethoxyphenyl)-2-methoxynicotinonitrile, the central pyridine ring is not coplanar with the adjacent phenyl rings, exhibiting dihedral angles of 14.46 (9)° and 34.67 (8)° with the 4-amino and 4-ethoxy-substituted benzene rings, respectively.[2] Similarly, in 6-(4-aminophenyl)-2-methoxy-4-phenylnicotinonitrile, the pyridine ring forms dihedral angles of 11.50 (7)° and 43.36 (8)° with the 4-aminophenyl and phenyl rings.[3] The packing of these molecules in the crystal lattice is stabilized by a network of intermolecular interactions, including N—H…N hydrogen bonds, which link molecules into chains or sheets, and C—H…π interactions.[2][3]

## Experimental Protocols

The following sections detail the generalized methodologies employed for the synthesis, crystallization, and crystal structure determination of the **6-methoxynicotinonitrile** derivatives discussed.

### Synthesis and Crystallization

General Synthesis Procedure: The synthesis of these nicotinonitrile derivatives often involves a cyclization reaction. A common method is the reaction of a chalcone derivative with malononitrile in the presence of a base, such as sodium methoxide, in a methanol solution.[2]

- Dissolve the appropriate chalcone derivative (e.g., (E)-1-(4-aminophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one) in methanol.
- Add a freshly prepared solution of sodium methoxide in methanol.
- Stir the solution to facilitate the cyclization reaction.
- The resulting nicotinonitrile derivative can then be isolated and purified.

Crystallization: Single crystals suitable for X-ray diffraction are typically obtained through slow evaporation of a solvent.

- Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., methanol/ethanol).
- Allow the solvent to evaporate slowly at room temperature over several days.
- Pale-colored, block-shaped single crystals are often formed.[2]

### X-ray Diffraction Analysis

Data Collection:

- A suitable single crystal is selected and mounted on a diffractometer.
- X-ray diffraction data is collected at a specific temperature (e.g., 298 K) using a radiation source such as Molybdenum K $\alpha$  ( $\lambda = 0.71073 \text{ \AA}$ ).[2][3]

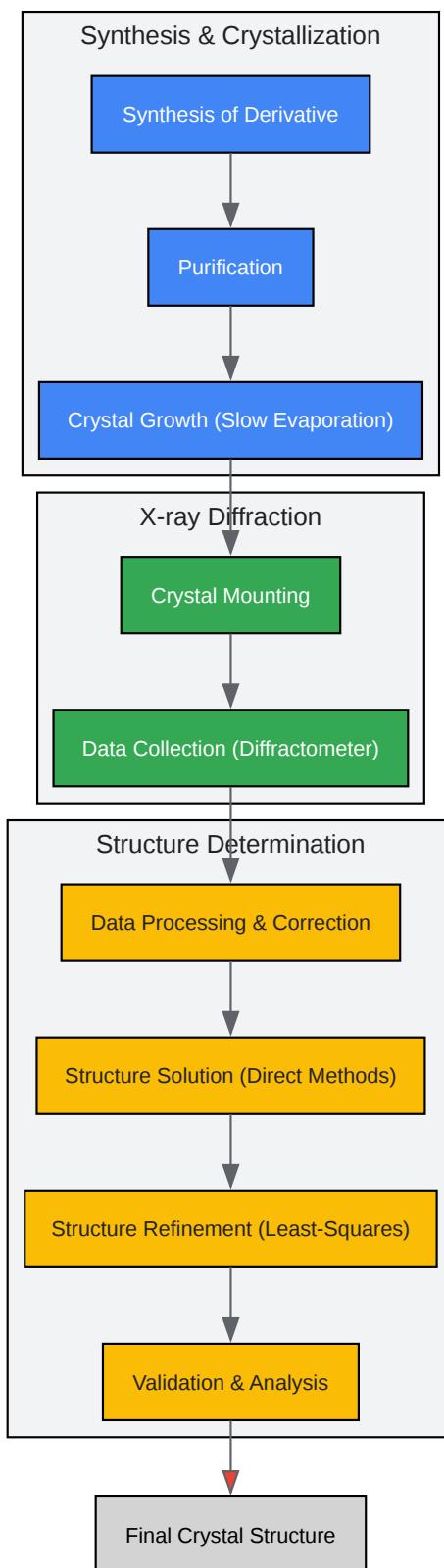
- A CCD area detector is commonly used to measure the intensities of the diffracted X-rays.[2]

#### Structure Solution and Refinement:

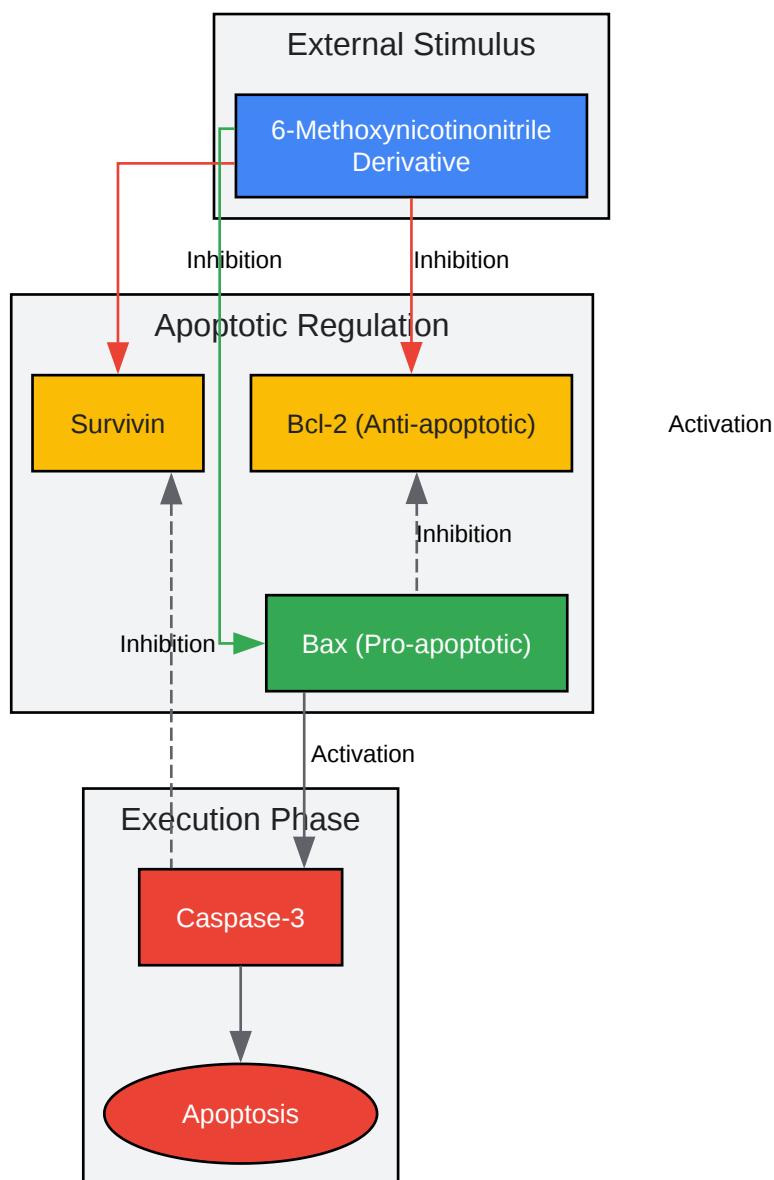
- The collected diffraction data is processed, and an absorption correction may be applied.[2]
- The crystal structure is solved using direct methods to obtain an initial model of the atomic arrangement.
- The structural model is then refined using full-matrix least-squares on  $F^2$ .[2]
- Hydrogen atoms are typically placed in geometrically calculated positions and refined using a riding model.[2]

## Mandatory Visualizations

The following diagrams illustrate a key signaling pathway implicated in the anticancer activity of nicotinonitrile derivatives and a generalized workflow for crystal structure determination.

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Caption: Experimental workflow for small molecule crystal structure determination.



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Caption: Simplified apoptosis induction pathway by nicotinonitrile derivatives.

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